molecular formula C15H14O2 B1583606 4-Flavanol CAS No. 487-25-2

4-Flavanol

Cat. No.: B1583606
CAS No.: 487-25-2
M. Wt: 226.27 g/mol
InChI Key: YTMFRMLVZQOBDR-UHFFFAOYSA-N
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Description

4-Flavanol: is a type of flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are known for their diverse beneficial effects, including antioxidant, anti-inflammatory, and antiviral properties. This compound, specifically, is a subtype of flavonoids that has garnered attention for its potential health benefits and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Palladium (II)-Catalyzed Oxidative Cyclization: This method involves the use of palladium (II) catalysis to synthesize flavones and flavanones from 2′-hydroxydihydrochalcones.

    Chemoenzymatic Stereoselective Synthesis: This method uses lipase-catalyzed kinetic resolutions to achieve the stereoselective synthesis of trans-flavan-4-ols.

Industrial Production Methods: Industrial production methods for flavonoids, including 4-flavanol, often involve extraction from natural sources using techniques such as maceration, infusion, decoction, percolation, hot continuous extraction (soxhlet), ultrasound-assisted extraction, and microwave-assisted extraction. Common solvents used include water, ethanol, methanol, n-butanol, acetone, ethyl acetate, and chloroform .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Flavanol can undergo oxidation reactions, often catalyzed by enzymes or chemical oxidants.

    Reduction: Reduction reactions can convert flavanones to flavan-4-ols.

    Substitution: Various substitution reactions can occur on the aromatic rings of this compound, leading to different derivatives.

Common Reagents and Conditions:

    Oxidants: Palladium (II), iodine (I2), and other strong oxidants.

    Reductants: Hydrogenation catalysts and bioreduction agents.

    Solvents: Ethanol, methanol, acetone, and chloroform.

Major Products:

    Flavones: Formed through oxidative cyclization.

    Flavanones: Formed through reduction and cyclization reactions.

    Derivatives: Various substituted flavanols depending on the reagents used.

Scientific Research Applications

Chemistry: 4-Flavanol is used as a building block in the synthesis of more complex flavonoid structures. Its unique chemical properties make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its antioxidant properties. It helps in neutralizing free radicals, thereby protecting cells from oxidative stress .

Medicine: this compound has potential therapeutic applications due to its anti-inflammatory, antiviral, and anticancer properties. It is being investigated for its role in preventing and treating various diseases, including cardiovascular diseases and cancer .

Industry: In the food industry, this compound is used as a natural antioxidant to preserve food products. It is also used in the cosmetic industry for its skin-protective properties .

Mechanism of Action

4-Flavanol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it modulates various molecular targets and pathways, including:

    Nuclear receptors: Involved in gene expression regulation.

    Aryl hydrocarbon receptor (AhR): Plays a role in detoxification processes.

    Kinases and receptor tyrosine kinases: Involved in cell signaling pathways.

    G protein-coupled receptors: Mediate various physiological responses.

Comparison with Similar Compounds

Uniqueness: 4-Flavanol is unique due to its specific hydroxylation pattern and its ability to undergo various chemical reactions, making it a versatile compound in synthetic chemistry. Its distinct antioxidant and anti-inflammatory properties also set it apart from other flavonoids .

Properties

IUPAC Name

2-phenyl-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-13-10-15(11-6-2-1-3-7-11)17-14-9-5-4-8-12(13)14/h1-9,13,15-16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMFRMLVZQOBDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60964098
Record name 4-Hydroxyflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487-25-2
Record name 4-Hydroxyflavan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenyl-4-chromanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Flavanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxyflavan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60964098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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